Cas no 2172127-61-4 (2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid)
2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid
- 2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid
- 2172127-61-4
- EN300-1494138
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- Inchi: 1S/C27H30N2O5/c30-25(29-18-9-10-19(29)14-17(13-18)15-26(31)32)11-12-28-27(33)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24H,9-16H2,(H,28,33)(H,31,32)
- InChI Key: XQLFAEREGBDCRQ-UHFFFAOYSA-N
- SMILES: O=C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1C2CCC1CC(CC(=O)O)C2
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 95.9Ų
2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1494138-50mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-100mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 100mg |
$678.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-250mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 250mg |
$708.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-500mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 500mg |
$739.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-1000mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 1000mg |
$770.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-2500mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 2500mg |
$1509.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-5000mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 5000mg |
$2235.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-10000mg |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 10000mg |
$3315.0 | 2023-09-28 | ||
| Enamine | EN300-1494138-0.05g |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1494138-0.1g |
2-{8-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2172127-61-4 | 0.1g |
$2963.0 | 2023-06-05 |
2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo3.2.1octan-3-yl}acetic acid
Comprehensive Analysis of 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS No. 2172127-61-4)
The compound 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS No. 2172127-61-4) is a highly specialized chemical entity with significant relevance in modern pharmaceutical and biochemical research. Its complex structure, featuring an 8-azabicyclo[3.2.1]octane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in peptide synthesis and drug development. Researchers are increasingly focusing on this compound due to its potential applications in targeted drug delivery and enzyme inhibition studies.
One of the most searched questions in the field of organic chemistry is: "What are the applications of Fmoc-protected amino acids in peptide synthesis?" This compound addresses this query directly, as the Fmoc group is widely used for temporary amine protection during solid-phase peptide synthesis (SPPS). The 8-azabicyclo[3.2.1]octane scaffold, on the other hand, is a tropane derivative that has garnered attention for its bioactivity in neurological research. Combining these features, CAS No. 2172127-61-4 represents a convergence of two critical areas in medicinal chemistry.
From a synthetic chemistry perspective, the 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid structure presents interesting challenges and opportunities. The bicyclic system introduces steric constraints that can influence the compound's reactivity and binding properties. Recent publications have highlighted how such constrained systems can improve drug-like properties by enhancing metabolic stability and target selectivity - key concerns in contemporary drug discovery programs.
The pharmaceutical industry's growing interest in peptide therapeutics has brought compounds like this into focus. With over 60 peptide drugs approved in the U.S. and Europe, and hundreds in clinical trials, the demand for sophisticated building blocks like CAS No. 2172127-61-4 continues to rise. This trend aligns with another frequently searched topic: "How are novel peptide drugs designed?" The answer often involves specialized intermediates that provide both structural diversity and synthetic handles for further modification.
Analytical characterization of this compound presents particular points of interest. The Fmoc group provides strong UV absorbance at 265-290 nm, facilitating HPLC monitoring during synthetic procedures. Meanwhile, the azabicyclo[3.2.1]octane system generates distinctive NMR patterns that aid in structural verification. These analytical features make 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid particularly tractable for quality control in research settings.
In the context of green chemistry initiatives, researchers are investigating more sustainable methods for producing such complex intermediates. This responds to another common search query: "What are environmentally friendly approaches to peptide synthesis?" While CAS No. 2172127-61-4 itself isn't a catalyst, its efficient production and use reflect broader industry movements toward reduced solvent waste and energy consumption in pharmaceutical manufacturing.
The compound's potential extends beyond traditional pharmaceutical applications. Materials science researchers have begun exploring how such Fmoc-protected, bicyclic structures might contribute to the development of bioinspired materials. The ability to form ordered structures through π-π stacking of the fluorenyl groups while maintaining the conformational rigidity of the azabicyclo system creates intriguing possibilities for nanotechnology applications.
Stability studies of 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid under various conditions represent another area of active investigation. Proper storage (typically at -20°C under inert atmosphere) and handling protocols are frequently discussed in research forums, addressing practical concerns about working with such specialized compounds. These discussions often tie into larger conversations about best practices in chemical storage and handling of sensitive intermediates.
As the field of precision medicine advances, the need for structurally diverse building blocks like CAS No. 2172127-61-4 will likely increase. The compound's ability to introduce both constrained geometry and protected functionality into molecular architectures makes it particularly valuable for creating targeted therapies. This aligns well with current research priorities in personalized drug development and structure-activity relationship studies.
Looking forward, the scientific community anticipates expanded applications for 2-{8-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid in emerging areas such as proteolysis targeting chimeras (PROTACs) and other bifunctional molecules. The compound's structural features position it well for incorporation into these innovative therapeutic modalities, which represent one of the most exciting frontiers in contemporary drug discovery.
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